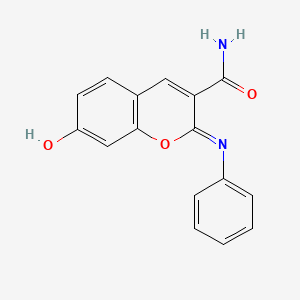

2-Anilino-7-oxochromene-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

915372-47-3 |

|---|---|

Molecular Formula |

C16H12N2O3 |

Molecular Weight |

280.28 |

IUPAC Name |

7-hydroxy-2-phenyliminochromene-3-carboxamide |

InChI |

InChI=1S/C16H12N2O3/c17-15(20)13-8-10-6-7-12(19)9-14(10)21-16(13)18-11-4-2-1-3-5-11/h1-9,19H,(H2,17,20) |

InChI Key |

HWFCJTQLOXHQHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Transformations of 2 Anilino 7 Oxochromene 3 Carboxamide and Its Analogs

Retrosynthetic Dissection and Convergent Synthesis Approaches

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for a target molecule by mentally breaking it down into simpler, commercially available starting materials. The retrosynthesis of 2-anilino-7-oxochromene-3-carboxamide reveals several key disconnections, suggesting a convergent synthetic strategy where different fragments of the molecule are synthesized separately and then combined.

A plausible retrosynthetic pathway for this compound is depicted below:

This analysis suggests three primary bond formations to consider: the formation of the oxochromene core, the introduction of the anilino substituent at the C2 position, and the construction of the carboxamide linkage at the C3 position.

Formation of the Oxochromene Core

The construction of the chromen-4-one core is a fundamental step in the synthesis. A common and effective method starts from substituted 2-hydroxyacetophenones. One of the most widely used reactions for this transformation is the Vilsmeier-Haack formylation, followed by cyclization.

The general scheme for the formation of a chromone-3-carbaldehyde, a key intermediate, is as follows:

Scheme 1: Synthesis of Chromone-3-carbaldehyde via Vilsmeier-Haack Reaction

| Step | Reactants | Reagents | Conditions | Product |

| 1 | 2-Hydroxyacetophenone (B1195853) | POCl₃, DMF | 0 °C to rt | Chromone-3-carbaldehyde |

This intermediate can then be oxidized to the corresponding carboxylic acid, which is a direct precursor to the target carboxamide.

Introduction of the Anilino Substituent

The introduction of the anilino group at the 2-position of the chromene ring is a critical transformation. There are several strategies to achieve this. One approach involves the reaction of a 2-imino-2H-chromene-3-carboxamide intermediate with a nucleophile. Another possibility is a nucleophilic aromatic substitution on a suitable 2-halo-chromene derivative.

A potential synthetic route could involve the reaction of a 2-chlorochromone-3-carboxylate with aniline (B41778). The electron-withdrawing nature of the carbonyl group at C4 and the carboxylate at C3 would activate the C2 position for nucleophilic attack.

Construction of the Carboxamide Linkage

The final key step is the formation of the carboxamide bond. This is typically achieved by activating the carboxylic acid at the C3 position and then reacting it with an appropriate amine. A common method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with an amine.

The synthesis of chromone-3-carboxamides from their corresponding carboxylic acids is a well-established procedure. semanticscholar.org Treatment of the chromone-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride generates the highly reactive acyl chloride in situ. Subsequent addition of an amine, in this case, aniline, in the presence of a base to neutralize the HCl byproduct, yields the desired carboxamide. semanticscholar.org

Table 1: Reagents for Carboxamide Bond Formation

| Activating Agent | Amine Source | Base (optional) |

| Thionyl chloride (SOCl₂) | Aniline | Triethylamine, Pyridine |

| Oxalyl chloride | Aniline | Triethylamine, Pyridine |

| HATU, HOBt | Aniline | DIPEA |

Innovative Synthetic Routes for Chromene-3-carboxamides

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient reactions. This has led to the exploration of green chemistry approaches and multicomponent reactions for the synthesis of complex molecules like chromene-3-carboxamides.

Green Chemistry Approaches to Oxochromene Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of oxochromene synthesis, this can be achieved through the use of greener solvents, catalysts, and energy sources.

One notable green approach is the use of water as a solvent for the synthesis of 2-amino-4H-chromenes, which are structurally related to the target molecule. For instance, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and a phenol (B47542) can be carried out in water, often with the aid of a catalyst like sodium carbonate. This method avoids the use of volatile and toxic organic solvents.

Table 2: Examples of Green Catalysts in Chromene Synthesis

| Catalyst | Solvent | Reaction Type |

| Rochelle Salt | Water | Multicomponent reaction |

| Nano ZnO | Ethanol | Multicomponent reaction |

| L-proline | Water | Multicomponent reaction |

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. MCRs are highly atom-economical and efficient, making them an attractive strategy for the synthesis of complex scaffolds like chromenes.

A widely employed MCR for the synthesis of 2-amino-4H-chromene-3-carbonitriles involves the condensation of an aldehyde, malononitrile, and a phenol. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. While this directly yields a 2-amino derivative rather than a 2-anilino one, it provides a versatile and efficient route to the chromene core. Modification of this MCR by using N-phenylcyanoacetamide instead of malononitrile could potentially lead to the direct formation of a 2-imino or 2-anilino chromene derivative.

A one-pot, three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides has been reported, which proceeds via a Knoevenagel condensation followed by a nucleophilic substitution. rsc.org This highlights the potential of MCRs to construct highly functionalized chromene systems in a single step.

Derivatization Strategies for Expanding Chemical Space

The core structure of this compound presents multiple sites for chemical modification, allowing for the systematic development of analog libraries. These derivatization strategies are crucial for exploring the chemical space around the parent molecule, enabling the fine-tuning of its physicochemical and biological properties. Key approaches focus on introducing a variety of functional groups on both the anilino moiety and the oxochromene ring system.

The anilino group at the 2-position of the chromene scaffold is a prime target for modification. The synthesis of these analogs typically involves the reaction of a suitable 2-hydroxy-substituted aromatic aldehyde or ketone precursor with an appropriately substituted aniline or other amine. A common synthetic pathway involves the formation of a chromone-3-carboxylic acid intermediate, which is then activated (e.g., as an acid chloride) and reacted with a diverse panel of primary or secondary amines to yield the desired carboxamide derivatives. semanticscholar.org This approach allows for the introduction of a wide array of substituents onto the exocyclic ring. nih.gov

Table 1: Examples of Analogs with Varied Anilino Moieties This table is illustrative and based on common synthetic strategies for related chromone (B188151) carboxamides.

| Substituent on Amine | Amine Reactant | Resulting Moiety | Potential Property Modulation |

| 4-Methoxy | 4-Methoxyphenethylamine | N-(4-methoxyphenethyl) | Increased lipophilicity, potential for hydrogen bonding |

| 4-Chloro | 4-Chloroaniline | 2-(4-chloroanilino) | Introduction of a halogen bond donor, altered electronic profile |

| 3-Nitro | 3-Nitroaniline | 2-(3-nitroanilino) | Strong electron-withdrawing effect, increased polarity |

| Unsubstituted | Aniline | 2-Anilino | Parent compound for baseline comparison |

The oxochromene ring itself offers several positions for substitution, allowing for another dimension of chemical diversity. Modifications are typically introduced at the precursor stage, starting with a substituted 2-hydroxyacetophenone or a related phenol. semanticscholar.org These precursors, bearing different functional groups on the aromatic ring, are then taken through the cyclization and subsequent amidation steps to produce the final substituted analogs.

For example, the 7-position is commonly substituted with groups like diethylamino, which can influence the molecule's fluorescence and solubility properties. nih.gov Other positions on the benzopyran portion of the scaffold can also be functionalized with halogens, alkyl chains, or hydroxyl groups to systematically probe structure-activity relationships. This strategic modification of the core scaffold is essential for developing compounds with tailored characteristics.

Table 2: Examples of Modifications on the Oxochromene Ring This table highlights common substitution patterns on the chromone core.

| Position | Substituent | Precursor Example | Resulting Scaffold Feature |

| 7 | Diethylamino | 4-(diethylamino)-2-hydroxyacetophenone | 7-(Diethylamino)-oxochromene |

| 6 | Bromo | 5-Bromo-2-hydroxyacetophenone | 6-Bromo-oxochromene |

| 7 | Hydroxy | 2,4-Dihydroxyacetophenone | 7-Hydroxy-oxochromene (coumarin core) |

| 5,7 | Dimethoxy | 2-Hydroxy-4,6-dimethoxyacetophenone | 5,7-Dimethoxy-oxochromene |

Structural Elucidation for Compound Validation During Synthesis

The unambiguous confirmation of a synthesized compound's chemical structure is a critical step in any synthetic workflow. taylorandfrancis.com For derivatives of this compound, a combination of spectroscopic and analytical techniques is employed to verify the identity, purity, and structure of the target molecules. researchgate.net

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is arguably the most powerful tool for determining the precise structure of organic molecules. nih.gov

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For instance, characteristic signals would confirm the presence of the anilino N-H proton, aromatic protons on both the chromene and anilino rings, and the distinct singlet for the proton at the C4 position of the chromene. researchgate.net

¹³C NMR identifies all unique carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons (C=O) of the amide and the pyrone ring. researchgate.net

2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish correlations between protons and carbons, allowing for the definitive assignment of the complete molecular framework, especially for complex analogs. nih.gov

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound with high accuracy (HRMS), thereby confirming its elemental composition. taylorandfrancis.comresearchgate.net Fragmentation patterns observed in the mass spectrum can provide additional structural information, corroborating the connectivity of different parts of the molecule. chromatographyonline.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. researchgate.net Characteristic absorption bands would confirm the presence of N-H stretching (from the amide/anilino group), C=O stretching (from the amide and pyrone carbonyls), and C=C stretching from the aromatic rings.

X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray crystallography provides unequivocal proof of the molecular structure. nih.gov It yields a three-dimensional model of the molecule, showing the precise spatial arrangement of atoms and confirming stereochemistry and conformation.

These analytical methods, used in concert, provide a comprehensive characterization of the synthesized molecules, ensuring the structural integrity of each compound prepared for further study. researchgate.netresearchgate.net

Elucidating Structure Activity Relationships Sar for 2 Anilino 7 Oxochromene 3 Carboxamide Analogs

Systematic Exploration of Substituent Effects on Bioactivity

Impact of Electronic and Steric Properties on the Anilino Phenyl Ring

The anilino phenyl ring of the 2-anilino-7-oxochromene-3-carboxamide scaffold presents a key area for chemical modification to modulate biological activity. The electronic and steric nature of substituents on this ring can significantly impact the molecule's interaction with its biological target.

Studies on structurally related 4-anilino-coumarin derivatives have shown that the introduction of various substituents on the anilino ring can lead to a range of biological activities. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl, has been associated with promising anti-proliferative activity against certain cancer cell lines. nih.gov This suggests that modulating the electron density of the anilino phenyl ring can be a crucial factor in the potency of these compounds.

In a quantitative structure-activity relationship (QSAR) analysis of 9-anilinoacridines, a related class of compounds, it was found that electron-releasing substituents were generally favorable for antitumor activity. nih.gov This highlights that the optimal electronic properties of the anilino ring can be target-dependent. The comparative analysis of these systems underscores the importance of a thorough investigation of a wide range of electronic effects, from strongly electron-donating to strongly electron-withdrawing, to determine the optimal substitution pattern for a specific biological activity of this compound analogs. nih.gov

Steric factors also play a significant role. The size and position of substituents on the anilino phenyl ring can influence the molecule's ability to fit into the binding pocket of a receptor. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to stabilize the ligand-receptor complex.

Table 1: Hypothetical Impact of Anilino Phenyl Ring Substituents on Bioactivity

| Substituent (Position) | Electronic Effect | Steric Effect | Predicted Impact on Bioactivity |

| 4-Methoxy | Electron-donating | Moderate | May enhance activity depending on the target's electronic requirements. |

| 4-Chloro | Electron-withdrawing | Small | Potentially increases activity through favorable electronic interactions. |

| 4-Nitro | Strongly Electron-withdrawing | Moderate | Could significantly enhance or decrease activity based on target preference. |

| 3,4-Dichloro | Electron-withdrawing | Moderate | May improve activity through combined electronic and steric effects. |

| 4-Trifluoromethyl | Strongly Electron-withdrawing | Moderate | Has shown to be beneficial in related scaffolds for anti-proliferative activity. nih.gov |

| 2-Methyl | Electron-donating | Moderate (ortho) | Potential for steric hindrance, which could decrease activity. |

Influence of Functional Groups on the Oxochromene Skeleton

Research on various chromone (B188151) derivatives has demonstrated that modifications to the chromone ring system can have a profound impact on their biological profiles. semanticscholar.orguniven.ac.za For example, the synthesis of novel chromone-3-carboxamides with various substituents on the chromone ring has been explored to develop compounds with anti-inflammatory and anti-trypanosomal properties. researchgate.net

In a study on 4-anilino-coumarin derivatives, it was observed that the nature of the substituent at the C-3 position of the coumarin (B35378) ring was critical for their anti-proliferative activity. nih.gov A 3-trifluoroacetyl group, for instance, yielded some of the most potent compounds in the series. nih.gov This indicates that the electronic nature and the ability of the substituent to participate in specific interactions, such as hydrogen bonding, are key determinants of activity.

Furthermore, the substitution pattern on the benzo part of the chromene ring can influence activity. The placement of groups that can act as hydrogen bond donors or acceptors, or groups that can alter the electron distribution of the aromatic system, can lead to significant changes in biological response.

Table 2: Potential Influence of Oxochromene Skeleton Modifications on Bioactivity

| Modification Position | Functional Group | Potential Influence on Bioactivity |

| C-6 | Halogen (e.g., Cl, F) | Can modulate lipophilicity and electronic properties, potentially enhancing cell permeability and binding. |

| C-6 | Methoxy (-OCH3) | May increase hydrogen bonding potential and alter electronic distribution. |

| C-7 | Hydroxyl (-OH) | Can act as a hydrogen bond donor, potentially forming crucial interactions with the target. |

| C-8 | Alkyl (e.g., -CH3) | Can enhance hydrophobic interactions within the binding pocket. |

Conformational Analysis and its Correlation with Receptor Binding

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically active conformation that a molecule adopts when it binds to its target receptor. nih.govexlibrisgroup.com The flexibility of the this compound scaffold, particularly around the bond connecting the anilino ring to the chromene core, allows it to adopt various spatial arrangements.

The relative orientation of the anilino and chromene ring systems can significantly influence how the molecule presents its key interacting groups to the receptor. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to predict the preferred conformations of these analogs. biomedres.us These theoretical models, when combined with experimental data from techniques like X-ray crystallography or NMR spectroscopy of ligand-receptor complexes, can provide a detailed picture of the bioactive conformation. nih.gov

Understanding the bioactive conformation is essential for designing rigid analogs or molecules with constrained geometries that lock the compound in its active form. This can lead to increased binding affinity and selectivity, as the entropic penalty of binding is reduced. The correlation between a specific conformation and high receptor binding affinity provides valuable insights for the design of more potent and selective analogs.

Comparative SAR Studies with Related Bioactive Scaffolds

To gain deeper insights into the SAR of this compound, it is beneficial to compare its SAR with that of structurally related bioactive scaffolds. Scaffolds such as quinoline (B57606), quinazoline (B50416), and other chromene derivatives share common structural motifs and often target similar biological pathways. researchgate.netnih.govmdpi.commdpi.com

For example, 4-anilinoquinazoline (B1210976) and 4-anilinocoumarin derivatives have been extensively studied as kinase inhibitors and anticancer agents. mdpi.comnih.gov SAR studies on these compounds have revealed the importance of the anilino moiety for binding to the ATP pocket of kinases. mdpi.com Specifically, the N-1 of the quinazoline ring often acts as a hydrogen bond acceptor, a feature that can be compared to the potential hydrogen bonding capabilities of the this compound scaffold.

Mechanistic Investigations of Biological Activities of 2 Anilino 7 Oxochromene 3 Carboxamide Derivatives: in Vitro Perspectives

Anticancer and Cytotoxic Activity Mechanisms

The anticancer and cytotoxic effects of 2-anilino-7-oxochromene-3-carboxamide derivatives are believed to be multifactorial, involving the modulation of the cell cycle, induction of programmed cell death (apoptosis), and inhibition of crucial enzymes involved in cancer progression.

Disruption of the normal cell cycle is a hallmark of cancer, and many chemotherapeutic agents exert their effects by inducing cell cycle arrest. Structurally related compounds to this compound have demonstrated the ability to interfere with cell cycle progression, predominantly causing an accumulation of cells in the G2/M phase.

For instance, studies on 2-anilino triazolopyrimidines have shown that these compounds can block treated cells in the G2/M phase of the cell cycle. nih.gov Similarly, 2-anilinopyridine–arylpropenone conjugates have been observed to cause an accumulation of cells in the G2/M phase in A549 lung cancer cells. rsc.org Fused chromenopyrimidines have also been reported to induce cell cycle arrest. nih.gov This G2/M arrest is often a consequence of the disruption of microtubule dynamics, preventing the formation of a functional mitotic spindle and thereby halting cell division. Another study on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates indicated that some derivatives caused cell cycle arrest in the G0/G1 phases in AGS cells. mdpi.com

These findings suggest that a likely mechanism of anticancer action for this compound derivatives involves the perturbation of cell cycle checkpoints, leading to a halt in proliferation.

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-Anilino triazolopyrimidines | HeLa | G2/M phase arrest | nih.gov |

| 2-Anilinopyridine–arylpropenone conjugates | A549 | G2/M phase arrest | rsc.org |

| Fused chromenopyrimidines | MCF-7 | Cell cycle arrest (Pre-G1, G1, S phases) | nih.gov |

| Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates | AGS | G0/G1 phase arrest | mdpi.com |

Apoptosis is a regulated process of programmed cell death that is often dysregulated in cancer. The induction of apoptosis is a key mechanism for many anticancer drugs. Research on analogous compounds suggests that this compound derivatives are potent inducers of apoptosis.

For example, 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines have been identified as potent apoptosis inducers. nih.gov The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In the case of 2-anilino triazolopyrimidines, apoptosis is induced via the intrinsic pathway, which is confirmed by mitochondrial depolarization and the activation of caspase-9. nih.gov Similarly, 2-anilinopyridine–arylpropenone conjugates have been shown to induce cell death by apoptosis, as evidenced by Hoechst staining and the activation of caspase-3. rsc.org Coumarin-tethered bis-triazoles have also been found to induce apoptosis in human pancreatic cancer cells through a caspase-3/7-mediated pathway. nih.gov

These studies strongly indicate that a primary mechanism of cytotoxicity for this compound derivatives is the activation of apoptotic signaling cascades in cancer cells.

| Compound Class | Mechanism | Key Markers | Reference |

|---|---|---|---|

| 2-Anilino triazolopyrimidines | Intrinsic pathway | Mitochondrial depolarization, Caspase-9 activation | nih.gov |

| 2-Anilinopyridine–arylpropenone conjugates | Apoptosis induction | Caspase-3 activation | rsc.org |

| 4-Anilino-N-methylthieno[2,3-d]pyrimidines | Apoptosis induction | EC50 in the nanomolar range | nih.gov |

| Coumarin-tethered bis-triazoles | Caspase-mediated pathway | Caspase-3/7 activation | nih.gov |

The anticancer activity of these compounds can also be attributed to the inhibition of specific enzymes that are vital for cancer cell survival and proliferation.

Tubulin Polymerization: Tubulin is a critical protein that polymerizes to form microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization is a well-established anticancer strategy. Several compounds with an anilino-heterocycle scaffold have been identified as potent inhibitors of tubulin polymerization. For instance, 2-anilino triazolopyrimidines inhibit tubulin polymerization, with the most potent derivative showing an IC50 of 0.45 µM. nih.gov These compounds often bind to the colchicine (B1669291) site on tubulin. nih.govmdpi.com 2-Anilinopyridine–arylpropenone conjugates also demonstrate a considerable inhibitory effect on tubulin polymerization. rsc.org

Topoisomerase II: Topoisomerase II is an enzyme that plays a crucial role in managing DNA topology during replication and transcription. Inhibitors of this enzyme can be classified as poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA breaks, or catalytic inhibitors, which prevent the enzyme from functioning without causing DNA damage. mdpi.comnih.govnih.gov While direct evidence for this compound is not available, various carboxamide derivatives have been reported as topoisomerase II inhibitors, inducing cell cycle arrest and apoptosis. nih.gov

DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): DYRK1A is a kinase involved in cell proliferation and neuronal development, and its inhibition is being explored for the treatment of neurodegenerative diseases and cancer. nih.govnih.gov Although specific inhibitory activity by this compound has not been reported, the development of various DYRK1A inhibitors highlights its potential as a therapeutic target. chemrxiv.orgmdpi.com

| Enzyme Target | Compound Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Tubulin Polymerization | 2-Anilino triazolopyrimidines | 0.45 µM | nih.gov |

| Tubulin Polymerization | 2-Anilinopyridine–arylpropenone conjugates | 1.34 µM | rsc.org |

| Topoisomerase II | Triazolophthalazine carboxamide derivative | Inhibitory activity demonstrated | nih.gov |

| DYRK1A | Pyrazolo[1,5-b]pyridazine derivative | 76 nM | nih.gov |

Antiviral Activity Mechanisms

The chromene and carboxamide moieties present in the target compound are found in various molecules with antiviral properties. The proposed mechanism of antiviral action often involves interference with viral replication or assembly.

A study on flavone (B191248) derivatives containing carboxamide fragments demonstrated antiviral activity against the tobacco mosaic virus (TMV). Molecular docking studies suggested that these compounds could interact with the TMV coat protein (CP), thereby disturbing the assembly of the virus. mdpi.com This suggests that this compound derivatives could potentially exert antiviral effects by targeting viral structural proteins. The general mechanism of action for many antiviral drugs involves inhibiting viral entry, replication, or release from host cells. nih.gov

Neuroprotective Activity Mechanisms

Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and apoptosis. nih.govnih.gov Compounds with antioxidant and anti-inflammatory properties are therefore of great interest for neuroprotection.

The chromene scaffold, a core component of the target compound, is present in flavonoids, which are known for their neuroprotective effects. frontiersin.org The neuroprotective mechanisms of such compounds can include:

Antioxidant activity: Reducing oxidative stress by scavenging free radicals.

Anti-inflammatory effects: Modulating inflammatory pathways in the brain. nih.gov

Anti-apoptotic effects: Preventing neuronal cell death by modulating apoptotic pathways. nih.gov

Furthermore, the inhibition of kinases like DYRK1A is a therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease. nih.gov Given that DYRK1A inhibitors are being actively researched for their neuroprotective potential, this presents another plausible mechanism for this compound derivatives.

Anti-inflammatory Activity Mechanisms

Inflammation is a key process in many diseases, and its modulation is a significant therapeutic goal. Derivatives of 2-oxochromene-3-carboxamide have been shown to possess significant anti-inflammatory activity.

A study on substituted (2-oxochromen-3-yl)benzamides demonstrated their efficacy in reducing inflammation in animal models. researchgate.net Another study on 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates found that these compounds could significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models. nih.gov Similarly, 7-(2-oxoalkoxy)coumarins have been shown to inhibit the production of nitric oxide (NO) and IL-6 in macrophages. researchgate.net These findings suggest that the anti-inflammatory activity of this compound derivatives is likely mediated through the downregulation of key inflammatory mediators.

Other Notable Biological Activities and Their Underlying Mechanisms

Derivatives of the core this compound structure have demonstrated a range of other biological effects in preclinical studies. These activities, while less extensively studied than their anticancer and antimicrobial actions, suggest that these compounds could have therapeutic potential in a variety of other disease contexts. The primary areas of investigation include their roles as enzyme inhibitors, antioxidants, and anti-inflammatory agents.

The chromene scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a variety of enzymes. For the broader class of coumarin-based compounds, which share structural similarities with the this compound core, inhibitory effects on several key enzymes have been reported. These include monoamine oxidase (MAO) and cholinesterases, which are significant targets in the treatment of neurodegenerative diseases. nih.gov

The proposed mechanism of action for some coumarin (B35378) derivatives as enzyme inhibitors involves their ability to bind to the active or allosteric sites of the enzymes. This binding can be either reversible or irreversible and can lead to a modulation of the enzyme's catalytic activity. The specific nature of the anilino and carboxamide substituents on the chromene ring is thought to play a crucial role in determining the binding affinity and selectivity for different enzymes. For instance, the presence of specific functional groups can facilitate hydrogen bonding, hydrophobic interactions, or covalent bond formation with amino acid residues within the enzyme's binding pocket.

Table 1: Investigated Enzyme Inhibitory Activities of Structurally Related Chromene Derivatives

| Enzyme Target | Type of Inhibition | Potential Therapeutic Application |

| Monoamine Oxidase (MAO) | Competitive/Non-competitive | Neurodegenerative Diseases |

| Acetylcholinesterase (AChE) | Mixed-type | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | Competitive | Alzheimer's Disease |

Antioxidant Activity

The proposed mechanism for the free radical scavenging activity of some coumarin derivatives involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting radical on the coumarin derivative is stabilized by resonance, making the parent molecule an effective antioxidant. nih.gov While direct studies on the antioxidant properties of this compound are limited, the presence of the anilino group and the potential for substitution on the aromatic rings could influence its redox properties and ability to participate in electron or hydrogen atom transfer reactions.

Table 2: Potential Mechanisms of Antioxidant Action for Chromene Scaffolds

| Mechanism | Description |

| Free Radical Scavenging | Donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). |

| Metal Chelation | Binding to transition metal ions like iron and copper, preventing them from participating in Fenton-like reactions that generate free radicals. |

| Modulation of Antioxidant Enzymes | Upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. |

Anti-inflammatory Effects

The anti-inflammatory properties of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides, which are structurally related to the compound of interest, have been evaluated in preclinical models. nih.gov These studies suggest that such compounds can mitigate inflammatory responses, although the precise mechanisms are still under investigation.

The potential anti-inflammatory mechanisms of chromene derivatives are thought to involve the inhibition of key inflammatory mediators and signaling pathways. This can include the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins, as well as the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. semanticscholar.orgnih.gov The anti-inflammatory effects of 7-(2-oxoalkoxy)coumarins have been linked to the inhibition of nitric oxide (NO) and IL-6 production in macrophages. researchgate.net The anilino and carboxamide moieties of this compound could potentially contribute to these anti-inflammatory actions by interacting with the molecular targets in these pathways.

Table 3: Potential Anti-inflammatory Mechanisms of Chromene Derivatives

| Molecular Target | Effect |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Downregulation of expression and release. |

| Cyclooxygenase (COX) Enzymes | Inhibition of activity, leading to reduced prostaglandin (B15479496) synthesis. |

| Lipoxygenase (LOX) Enzymes | Inhibition of activity, leading to reduced leukotriene synthesis. |

| Nuclear Factor-kappa B (NF-κB) Signaling Pathway | Inhibition of activation, a key regulator of inflammatory gene expression. |

Computational Chemistry Approaches in the Rational Design and Optimization of 2 Anilino 7 Oxochromene 3 Carboxamide Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. dergipark.org.tr It is widely applied in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. dergipark.org.trtmc.edu This approach has been instrumental in studying chromene-based compounds, particularly those targeting bacterial enzymes like DNA gyrase. nih.govnih.govuomustansiriyah.edu.iq DNA gyrase, a type II topoisomerase, is a validated and essential target for antibacterial drugs. nih.govnih.gov It is a heterotetrameric protein composed of two GyrA and two GyrB subunits. nih.gov The GyrB subunit possesses ATPase activity, which is a common target for inhibition. nih.govnih.gov

Molecular docking simulations are employed to position various 2-anilino-7-oxochromene-3-carboxamide analogs into the binding sites of their target proteins. For instance, in the context of DNA gyrase, these compounds are often evaluated as ATP-competitive inhibitors that bind to the ATPase site on the GyrB subunit. nih.govresearchgate.net The simulations predict the most stable binding pose (orientation and conformation) of the ligand within the pocket and calculate a corresponding score that estimates the binding affinity. dergipark.org.trnih.gov

These docking scores, often expressed in terms of binding energy (e.g., kcal/mol) or other scoring functions (e.g., LibDock score), allow for the ranking of different analogs and the prioritization of candidates for synthesis and biological testing. dergipark.org.trnih.gov Studies on various heterocyclic compounds targeting bacterial or parasitic enzymes have demonstrated a strong correlation between predicted binding affinities and experimentally observed inhibitory activity. uomustansiriyah.edu.iqnih.gov For example, docking studies of quinoline (B57606) derivatives against Mycobacterium tuberculosis LipB showed binding affinities ranging from -3.2 to -18.5 kcal/mol. dergipark.org.tr Similarly, investigations of small molecules targeting Plasmodium falciparum hexose (B10828440) transporter 1 (PfHT1) revealed high-affinity binders with docking scores as favorable as -13.881. nih.gov These computational predictions are crucial for identifying the most promising molecular scaffolds for further development. dergipark.org.tr

| Compound Class | Target Protein | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|

| 2,4-disubstituted quinoline derivatives | Mycobacterium tuberculosis LipB | -15.4 to -18.5 kcal/mol (for top compounds) | dergipark.org.tr |

| Levofloxacin Carboxamides | DNA Gyrase | 80.72 to 87.53 (PLP fitness) | uomustansiriyah.edu.iq |

| 1,2,4-trioxane derivatives | P. falciparum Falcipain-2 | 117.166 to 117.200 (LibDock score) | nih.gov |

| Flavonoids (e.g., Hyperoside) | P. falciparum Hexose Transporter 1 (PfHT1) | -13.881 kcal/mol (glide docking score) | nih.gov |

Beyond predicting affinity, molecular docking provides a detailed 3D visualization of the interactions between the ligand and the amino acid residues lining the binding pocket. nih.gov This analysis is critical for understanding the structural basis of molecular recognition and for designing modifications to the ligand that can enhance binding. Key interactions typically include hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions. uomustansiriyah.edu.iq

For inhibitors targeting the ATP-binding site of DNA gyrase B, studies have identified several key residues that are crucial for binding. For instance, docking of pyrrolamide inhibitors revealed the formation of important hydrogen bonds with the side chain of Asp81 and hydrogen bonds or salt bridges with the side chain of Arg144. nih.gov Similarly, docking of s-triazine derivatives into the DNA gyrase of S. aureus identified interactions with residues such as Gly-375, Asn-383, Gln-468, Asn-470, and Arg-473. mdpi.com The chromene scaffold and its various substituents, including the anilino and carboxamide groups, can be strategically modified to optimize these interactions, leading to improved potency and selectivity. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| DNA Gyrase B | Asp81, Arg144 | Hydrogen bonds, Salt bridges | nih.gov |

| S. aureus DNA Gyrase | Gly-375, Asn-383, Gln-468, Asn-470, Arg-473, Ser-531, Gly-533 | Not specified | mdpi.com |

| P. falciparum Hexose Transporter 1 (PfHT1) | Asn48, Thr49, Asn52, Gly183, Val314, Ser315, Ser317 | Intermolecular interactions | nih.gov |

| Bromodomain-Containing Protein 9 (BRD9) | Phe44, Tyr99, Asn100, Tyr106 | Hydrogen bonds, π-π stacking | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic properties of molecules. researchgate.netscirp.org These methods are used to compute a wide range of molecular descriptors that govern the reactivity and interaction potential of the this compound analogs. rsc.orgsapub.org

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. rsc.orgsapub.org A smaller energy gap generally implies higher reactivity. rsc.org DFT calculations on various chromene derivatives have been performed to determine these values, helping to correlate electronic structure with biological activity. rsc.orgsapub.org

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. sapub.orgresearchgate.net It generates a color-coded map of the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). This information is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are central to ligand-receptor binding. researchgate.netresearchgate.net

| Compound/Derivative | Methodology | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| 2-amino-pyrano[3,2-c]chromene-3-carbonitrile (4a) | M06-2X/6-31G(d,p) | 5.168 | rsc.org |

| 2-amino-pyrano[3,2-c]chromene-3-carboxylic acid methyl ester (4b) | M06-2X/6-31G(d,p) | 6.308 | rsc.org |

| 2-oxo-2H-chromen-7-yl benzoate | DFT/RB3LYP/6–311++G(d,p) | 4.465 | sapub.org |

Quantum chemical calculations are instrumental in elucidating reaction mechanisms at the atomic level. While specific studies on the reaction mechanisms involving this compound are not detailed in the provided context, this methodology is broadly applied in chemistry. It can be used to map the potential energy surface of a chemical reaction, identify transition state structures, and calculate activation energy barriers. This allows researchers to understand the feasibility of different reaction pathways and the role of various functional groups in the reactivity of a molecule. For instance, calculations of partial charges on atoms can explain differences in the reactivity of related compounds toward nucleophiles or electrophiles. researchgate.net Such insights are valuable for both the synthesis of novel analogs and for understanding potential covalent interactions with a biological target.

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic nature of these systems. mdpi.comvolkamerlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves over time, typically on the nanosecond to microsecond timescale. nih.govmdpi.comnih.gov

MD simulations are frequently used to refine and validate the binding poses obtained from molecular docking. nih.gov By simulating the complex in a more realistic environment (e.g., solvated in a water box with ions), researchers can assess the stability of the predicted binding mode. volkamerlab.org Key interactions identified in docking, such as hydrogen bonds, are monitored throughout the simulation to determine their persistence. mdpi.com A stable complex is often characterized by low root-mean-square deviation (RMSD) of the ligand from its initial pose and sustained interactions with key residues. researchgate.net

Furthermore, MD simulations provide insights into the conformational flexibility of both the ligand and the protein. mdpi.com The protein target is not a rigid entity, and its structure fluctuates constantly. volkamerlab.org These simulations can reveal how the binding of a ligand might induce or stabilize certain protein conformations, which may not be apparent from static crystal structures. volkamerlab.org Analysis of the root-mean-square fluctuation (RMSF) of protein residues can highlight regions of the protein that are highly flexible or become more rigid upon ligand binding. researchgate.net This dynamic understanding is crucial for a comprehensive picture of molecular recognition and for designing inhibitors that can adapt to the dynamic nature of their targets. mdpi.commdpi.com Advanced techniques like accelerated MD can even be used to simulate the entire process of a ligand binding to or unbinding from its target, providing valuable data on the thermodynamics and kinetics of the interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the potency of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

The development of a robust QSAR model for this compound analogs would typically involve the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., anticancer IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to develop a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. A statistically significant and predictive QSAR model can then be used to forecast the activity of new analogs.

While specific QSAR studies on this compound are not extensively reported, research on structurally related scaffolds provides valuable insights. For instance, QSAR studies on anilinoquinazoline (B1252766) derivatives have highlighted the importance of specific substitutions on the anilino ring for their anticancer activity. scienceopen.com Similarly, studies on various chromene derivatives have demonstrated the influence of topological and geometrical parameters on their cytotoxic profiles. These findings suggest that a QSAR model for this compound analogs would likely reveal the significance of descriptors related to the substitution pattern on both the anilino and chromene moieties.

Table 1: Illustrative QSAR Descriptors and Their Potential Influence on the Activity of this compound Analogs

| Descriptor Type | Specific Descriptor | Potential Influence on Bioactivity |

| Electronic | Hammett constants (σ) | Modulate the electron density of the anilino ring, affecting interactions with the target protein. |

| Dipole moment | Influence the overall polarity of the molecule, impacting solubility and membrane permeability. | |

| Steric | Molar refractivity (MR) | Describe the bulkiness of substituents, which can affect the fit within a binding pocket. |

| Sterimol parameters | Quantify the spatial dimensions of substituents, crucial for avoiding steric clashes. | |

| Hydrophobic | LogP | Reflect the lipophilicity of the molecule, which is important for cell membrane penetration. |

| Topological | Connectivity indices | Encode information about the branching and connectivity of the molecular structure. |

In Silico Bioactivity Prediction

In silico bioactivity prediction encompasses a range of computational techniques that are used to predict the biological effects of chemical compounds. These methods are instrumental in the rational design of this compound analogs, aiding in target identification, lead optimization, and the elucidation of mechanisms of action.

Molecular Docking:

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. In the context of this compound analogs, docking studies can be employed to:

Identify Potential Biological Targets: By docking the compounds against a panel of known cancer-related proteins, potential molecular targets can be identified.

Elucidate Binding Modes: Docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the binding of the analogs to their target. This information is crucial for understanding the structure-activity relationship at a molecular level.

Guide Lead Optimization: By visualizing the binding pose, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity.

For example, docking studies on structurally similar N-phenyl-2-quinolone-3-carboxamides have successfully predicted their binding modes within the active site of the PI3Kα enzyme, a key target in cancer therapy. mdpi.com These studies revealed key interactions with specific amino acid residues, providing a rationale for the observed anticancer activity. mdpi.com A similar approach could be applied to this compound analogs to guide their development as inhibitors of specific protein kinases or other relevant cancer targets.

Pharmacophore Modeling:

Pharmacophore modeling is another valuable in silico technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the target's binding site (structure-based).

For the this compound series, a ligand-based pharmacophore model could be developed using a set of active analogs. This model would typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Such a model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired pharmacophoric features and are therefore likely to be active.

Table 2: Potential Pharmacophoric Features of this compound Analogs

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Role in Binding |

| Hydrogen Bond Donor | -NH- group of the anilino moiety, -CONH2 group | Formation of hydrogen bonds with amino acid residues in the target's active site. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the chromene ring, oxygen of the carboxamide group | Acceptance of hydrogen bonds from amino acid residues. |

| Aromatic Ring | Anilino ring, benzene (B151609) ring of the chromene scaffold | Participation in pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Center | Substituted phenyl rings, alkyl groups | Engagement in hydrophobic interactions within the binding pocket. |

By integrating QSAR modeling, molecular docking, and pharmacophore modeling, researchers can adopt a multi-faceted computational approach to the rational design and optimization of this compound analogs as potential therapeutic agents. These in silico methods not only accelerate the drug discovery process but also provide a deeper understanding of the molecular basis of their biological activity.

Concluding Remarks and Future Research Directions for 2 Anilino 7 Oxochromene 3 Carboxamide

Summary of Key Research Findings and Emerging Trends

While direct research on 2-Anilino-7-oxochromene-3-carboxamide is limited, extensive studies on analogous chromone-3-carboxamide derivatives provide a strong foundation for predicting its potential therapeutic value. The primary emerging trend is the development of these compounds as targeted therapeutic agents.

Key findings for structurally related compounds include:

Anticancer Activity: Numerous chromone (B188151) and coumarin-3-carboxamide derivatives have shown significant cytotoxicity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers. researchgate.netnih.govresearchgate.net The mechanism often involves the inhibition of critical enzymes like tyrosine kinases or interference with microtubule polymerization. researchgate.netnih.gov

Neuroprotective Potential: Chromone-3-carboxamide analogs have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease. mdpi.comnih.gov This suggests a potential application for this compound in neurology.

Antimicrobial and Antiviral Properties: The chromone nucleus is associated with antibacterial and antifungal activities. Furthermore, recent computational studies have highlighted the potential of chromone derivatives to act as inhibitors of SARS-CoV-2 main protease (Mpro), indicating a possible role in antiviral therapy. nih.gov

Anti-inflammatory and Anti-trypanosomal Activity: Certain chromone-3-carboxamides have been evaluated for their anti-inflammatory and anti-trypanosomal properties, with some derivatives showing promising activity. semanticscholar.org

These findings collectively suggest that this compound is a molecule of significant interest, situated at the intersection of several promising therapeutic research areas.

Identification of Unexplored Research Avenues and Challenges

The primary challenge concerning this compound is the current scarcity of dedicated research. This knowledge gap, however, presents numerous opportunities for novel investigation.

Unexplored Research Avenues:

Broad-Spectrum Biological Screening: A comprehensive evaluation of the compound's efficacy against a wider panel of cancer cell lines, bacterial and fungal strains, and viral targets is a critical first step.

Target Deconvolution: For any observed biological activity, identifying the specific molecular target (e.g., enzyme, receptor) is essential for understanding its mechanism of action.

Neurodegenerative Disease Models: Given the MAO-B inhibitory activity of its analogs, testing this compound in cellular and animal models of Parkinson's and Alzheimer's disease is a logical and compelling next step. mdpi.com

Kinase Inhibition Profiling: A broad screening against a panel of human kinases could uncover novel targets and therapeutic applications in oncology and inflammatory diseases.

Fluorescent Properties: Chromone derivatives are known for their fluorescent properties. semanticscholar.org Investigating the potential of this compound as a fluorescent probe for bioimaging applications is an intriguing possibility.

Potential Challenges:

Synthetic Accessibility: While general methods for synthesizing chromone-3-carboxamides exist, optimizing a high-yield, scalable synthesis for this specific derivative may present challenges. semanticscholar.orgresearchgate.net

Physicochemical Properties: Early assessment of properties like solubility, stability, and membrane permeability is crucial, as poor characteristics can hinder downstream development.

Selectivity and Off-Target Effects: A key challenge in drug development is ensuring selectivity for the desired biological target to minimize potential side effects.

Potential for Lead Optimization and Pre-Clinical Development

Assuming initial screenings confirm biological activity, this compound would be an excellent candidate for a lead optimization program. Structure-activity relationship (SAR) studies would be central to enhancing its potency, selectivity, and pharmacokinetic profile.

Key Strategies for Lead Optimization:

Anilino Ring Substitution: The 2-anilino phenyl ring is a prime site for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, and para positions can significantly influence binding affinity and lipophilicity, as demonstrated in related anilino-heterocyclic compounds. nih.govrsc.org

Chromone Core Modification: While more synthetically challenging, substitutions on the benzopyrone ring system of the chromone core could be explored to fine-tune electronic properties and steric interactions.

The table below summarizes SAR findings from related chromone-3-carboxamide analogs, which can serve as a guide for future optimization of the target compound.

| Compound Class | Substitution Site | Observed Effect on Activity | Potential Therapeutic Target |

| Chromone 3-phenylcarboxamides | Exocyclic aromatic ring | Substituents significantly influence MAO-B inhibitory activity. mdpi.com | MAO-B |

| Coumarin-3-carboxamides | Benzamide ring | 4-fluoro and 2,5-difluoro substitutions potent against HepG2 and HeLa cancer cells. nih.govresearchgate.net | Cancer-related enzymes (e.g., CK2) |

| 9-Anilinoacridines | 1'-anilino position | Lipophilic electron-donating groups provide high activity against L. major. nih.gov | Topoisomerase II |

| 4-Aryl-4H-chromenes | 4- and 7-positions | Lipophilicity and balance between hydrophilic/hydrophobic groups affect antitumor activity. researchgate.net | Cancer-related targets |

This table is based on data for analogous compound classes and is intended to guide future research on this compound.

A successful lead optimization campaign would generate derivatives with improved drug-like properties, paving the way for in vivo efficacy studies and formal pre-clinical development.

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Understanding

To accelerate the research and development process for this compound, a synergistic approach combining advanced computational and experimental techniques is indispensable.

Computational Methodologies:

Molecular Docking: In silico docking studies can predict the binding poses and affinities of the compound and its designed analogs against hypothesized biological targets (e.g., MAO-B, kinase active sites, viral proteases). nih.govnih.gov This allows for the prioritization of compounds for synthesis and testing.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can provide deep insights into the electronic properties and bonding characteristics of the molecule, helping to explain its reactivity and intermolecular interactions. d-nb.inforesearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding interactions than static docking models. nih.govnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. nih.gov

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS can rapidly screen the compound against large libraries of biological targets to identify primary hits and potential new applications.

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its biological target provides definitive evidence of the binding mode and serves as an invaluable tool for rational drug design.

Advanced NMR Spectroscopy: Techniques like 2D NMR are essential for unambiguous structure confirmation of synthesized derivatives. mdpi.com

By integrating these powerful computational and experimental tools, researchers can adopt a rational, hypothesis-driven approach to unlock the full therapeutic potential of this compound and its future derivatives, moving efficiently from initial discovery to potential clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.